Technical Documentation Center

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Reagent Class: Heteroaryl Sulfinate (Diversinate™ Analog) | CAS: 1861628-64-9[1] Executive Summary Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is a specialized radical precursor designed for the innate C–H functional...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Class: Heteroaryl Sulfinate (Diversinate™ Analog) | CAS: 1861628-64-9[1]

Executive Summary

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is a specialized radical precursor designed for the innate C–H functionalization of heteroaromatic drug scaffolds. Unlike traditional cross-coupling methods (Suzuki-Miyaura, Stille) that require pre-functionalized handles (halides, boronic acids) on both coupling partners, this reagent allows for the direct installation of a 2-(methoxycarbonyl)thien-3-yl moiety onto complex molecules using radical chemistry.[1]

This guide details the mechanistic principles, validated experimental protocols, and strategic applications of this reagent in Late-Stage Functionalization (LSF) and Fragment-Based Drug Discovery (FBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This reagent belongs to the class of sulfinate salts popularized by the Baran Lab (Scripps Research) as "Diversinates."[1][2] It serves as a shelf-stable source of the corresponding carbon-centered radical.

PropertySpecification
IUPAC Name Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
CAS Number 1861628-64-9
Formula C₆H₅NaO₄S₂
Molecular Weight 244.22 g/mol
Appearance Off-white to pale yellow solid
Solubility High: Water, DMSO.[1] Moderate: Methanol. Low: DCM, Toluene.[1]
Stability Air and moisture stable solid. Hygroscopic (store in desiccator).[1]

Strategic Utility: The presence of the methyl ester (methoxycarbonyl) at the C2 position of the thiophene ring is the critical design feature.[1] It provides a synthetic "handle" post-coupling. Once the thiophene is attached to a drug scaffold, the ester can be:

  • Saponified to a carboxylic acid (solubility/polarity modulation).[1]

  • Converted to an amide (library generation).[1]

  • Reduced to an alcohol or aldehyde.

Mechanistic Principles: The Minisci Cycle

The utility of Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate relies on the Minisci-type radical substitution . The reaction proceeds via a radical chain mechanism initiated by an oxidant.

The Cascade[1]
  • Oxidation: The sulfinate anion is oxidized (Single Electron Transfer - SET) by a radical initiator (e.g., tert-butyl hydroperoxide or persulfate) to form a sulfonyl radical.[1]

  • Desulfonylation: The sulfonyl radical extrudes sulfur dioxide (

    
    ), leaving a reactive carbon-centered radical at the thiophene C3 position.[1]
    
  • Radical Addition: The electrophilic thiophene radical attacks the most electron-deficient position of the protonated heteroaromatic substrate (the drug scaffold).[1]

  • Rearomatization: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity, yielding the final product.[1]

Mechanistic Visualization

The following diagram illustrates the oxidative radical pathway specific to this reagent.[1]

MinisciMechanism Oxidant Oxidant (TBHP/K2S2O8) SulfonylRad Sulfonyl Radical [R-SO2•] Oxidant->SulfonylRad Initiates Sulfinate Sulfinate Salt (Reagent) Sulfinate->SulfonylRad SET Oxidation CarbonRad Thiophene Radical [R•] + SO2↑ SulfonylRad->CarbonRad -SO2 (Fast) Intermed Radical Intermediate CarbonRad->Intermed Addition Substrate Heterocycle (Drug Scaffold) Substrate->Intermed Product Functionalized Product Intermed->Product -H+ / -e-

Caption: Mechanistic pathway of sulfinate-mediated C-H functionalization. The irreversible loss of SO2 drives the reaction forward.[1]

Validated Experimental Protocols

Sodium sulfinates are often more soluble in aqueous biphasic systems than their Zinc counterparts, allowing for milder conditions.[1] Below are two standard protocols adapted for this specific reagent.

Protocol A: The "Standard" Biphasic System (DCM/Water)

Best for substrates with moderate solubility in organic solvents.[1]

Reagents:

  • Substrate (Heterocycle): 1.0 equiv

  • Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate: 2.0 – 3.0 equiv[1]

  • Oxidant:

    
     (Potassium Persulfate): 3.0 – 4.0 equiv[1]
    
  • Solvent: DCM:Water (1:1 ratio) or DCE:Water.[1]

  • Additive: TFA (1.0 equiv) if the substrate is not naturally electron-deficient enough.

Procedure:

  • Setup: To a vial equipped with a stir bar, add the heterocycle substrate (0.2 mmol) and the sulfinate reagent (0.6 mmol).

  • Solvent: Add DCM (1.0 mL) and Water (1.0 mL).

  • Initiation: Add

    
     (0.6 mmol) in one portion.
    
  • Reaction: Stir vigorously at room temperature (23 °C) for 12–24 hours. The biphasic mixture requires rapid stirring to ensure phase transfer.

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove acid/byproducts), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography.

Protocol B: The DMSO/TBHP Method

Best for polar substrates or when higher temperatures are needed to force reactivity.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Sulfinate Reagent: 2.0 – 3.0 equiv

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.): 3.0 – 5.0 equiv[1]

  • Solvent: DMSO (0.1 M concentration)[1]

Procedure:

  • Dissolve substrate and sulfinate in DMSO.

  • Add TBHP dropwise.

  • Heat to 50–70 °C.

  • Note: This method often proceeds faster but can be messier to purify due to DMSO.

Strategic Applications in Drug Discovery[1][9]

This reagent is not just a "thiophene installer"; it is a tool for Scaffold Hopping and Property Modulation .

1. Bioisosterism & FBDD

The 2-(methoxycarbonyl)thiophene moiety is a bioisostere for substituted benzenes or pyridines. The sulfur atom in the thiophene ring alters the lipophilicity (LogP) and metabolic stability (metabolic soft spot blocking) compared to a phenyl ring.[1]

2. The "Ester Handle" Advantage

Most sulfinates install "dead" alkyl or aryl groups. This reagent installs a reactive ester.[3]

  • Workflow: Install Thiophene-Ester

    
     Hydrolyze 
    
    
    
    Amide Coupling.
  • Result: Rapid generation of a library of analogs growing off the newly installed thiophene ring.

Workflow Diagram: Late-Stage Diversification

LSF_Workflow Lead Lead Compound (Drug Scaffold) Step1 Step 1: C-H Functionalization (Minisci Reaction) Lead->Step1 Reagent Na-Sulfinate Reagent (CAS: 1861628-64-9) Reagent->Step1 Intermediate Thiophene-Ester Adduct Step1->Intermediate Branch1 Hydrolysis -> Acid (Solubility/Polarity) Intermediate->Branch1 Branch2 Amidation -> Library (SAR Exploration) Intermediate->Branch2 Branch3 Reduction -> Alcohol (H-Bond Donor) Intermediate->Branch3

Caption: Strategic workflow utilizing the ester handle for divergent synthesis post-functionalization.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Conversion Radical quenching or poor initiation.Increase reagent/oxidant loading to 4-5 equiv. Add portion-wise every 2 hours.
Regioselectivity Multiple electron-deficient sites.Acidify the reaction (TFA) to protonate the most basic nitrogen, directing the radical to the most electron-deficient positions (C2/C4 of pyridines).[1]
Protodecarboxylation Instability of the ester.Avoid excessive heating (>80°C). Switch from TBHP (exothermic) to Persulfate (RT).[1]
Solubility Issues Salt crashing out.Switch from pure DCM to DCM/H2O (1:1) or use DMSO.[1][4][5][6]
References
  • Original Sulfinate Methodology (Zinc/Sodium Diversinates)

    • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[1] & Baran, P. S. (2012).[1] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[1]

    • [1]

  • Mechanistic Insight (Minisci Reaction)

    • Duncton, M. A. (2011).[1] Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.[1]

  • Thiophene Synthesis & Functionalization

    • Blakemore, D. C., et al. (2018).[1] Organic synthesis provides opportunities to transform drug discovery.[2][7] Nature Chemistry, 10, 383–394.[1] (Discusses the value of LSF reagents).

  • Reagent Catalog Data

    • Sigma-Aldrich Product Specification: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate.[1]

    • (Search CAS: 1861628-64-9)[1]

Sources

Exploratory

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate CAS number 1861628-64-9

A Modular "Diversinate" for Late-Stage Heteroaromatic Functionalization Executive Summary Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (CAS 1861628-64-9) is a specialized "Diversinate" reagent designed for the innate...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular "Diversinate" for Late-Stage Heteroaromatic Functionalization

Executive Summary

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (CAS 1861628-64-9) is a specialized "Diversinate" reagent designed for the innate C–H functionalization of drug-like scaffolds. Unlike traditional cross-coupling reagents (boronic acids, stannanes) that require pre-functionalized handles (halides), this sulfinate serves as a masked radical precursor .

Its primary utility lies in Medicinal Chemistry and Agrochemical Discovery , where it enables the direct installation of a 2-(methoxycarbonyl)thiophen-3-yl moiety onto electron-deficient heterocycles (e.g., pyridines, quinolines, purines). The presence of the C2-ester group is strategically significant: it acts not only as an electronic modulator during the radical addition but also as a "molecular handle" for downstream cyclization, allowing the rapid construction of fused thienopyrimidinone systems.

Chemical Identity & Physiochemical Profile[1][2]
ParameterSpecification
Chemical Name Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate
CAS Number 1861628-64-9
Molecular Formula

Molecular Weight 228.22 g/mol
Appearance White to off-white free-flowing powder
Solubility High: Water, DMSO, Methanol. Low: DCM, Hexanes.
Stability Hygroscopic; stable under ambient conditions but sensitive to strong oxidants.
Structural Feature C2-Ester: Electron-withdrawing group (EWG); stabilizes the adjacent C3-anion/radical.
Synthetic Access & Quality Control (Self-Validating System)

To ensure reproducibility, researchers should synthesize or validate the reagent using the Sulfonyl Chloride Reduction Method . This pathway is preferred over organolithium routes due to the sensitivity of the ester group.

3.1. Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow Raw Start: 2-(methoxycarbonyl) thiophene-3-sulfonyl chloride Reaction Reduction (Water/Dioxane, 25°C, 2h) Raw->Reaction Reductant Reagent: Na2SO3 + NaHCO3 (pH Buffer) Reductant->Reaction Workup Lyophilization & Recrystallization (EtOH) Reaction->Workup - NaCl, - Na2SO4 Product Target: Sodium Sulfinate Salt Workup->Product QC QC Check: 1H NMR (D2O) Absence of ~7.8 ppm (Start Mat) Product->QC

Figure 1: Validated synthesis workflow via mild reduction, preventing hydrolysis of the sensitive C2-ester.

3.2. Detailed Protocol
  • Dissolution: Dissolve 2-(methoxycarbonyl)thiophene-3-sulfonyl chloride (1.0 equiv) in Dioxane.

  • Buffer Prep: Prepare an aqueous solution of

    
     (2.0 equiv) and 
    
    
    
    (2.5 equiv). The bicarbonate is critical to neutralize HCl generated during reduction, protecting the methyl ester from acid-catalyzed hydrolysis.
  • Addition: Add the sulfonyl chloride solution dropwise to the aqueous sulfite at room temperature.

  • Monitoring: Stir for 2–4 hours. Validation Point: TLC (or LCMS) should show the disappearance of the non-polar sulfonyl chloride.

  • Isolation: Remove dioxane under vacuum. Freeze-dry the aqueous residue to obtain the crude solid. Extract with dry Ethanol (sulfinate dissolves; inorganic salts

    
    /NaCl do not). Filter and evaporate.
    
Reactivity Profile & Mechanistic Insight

The utility of CAS 1861628-64-9 branches into two distinct mechanistic pathways. Understanding this bifurcation is key to experimental success.

4.1. Pathway A: Radical Desulfitative C–H Functionalization (The "Baran" Path)

This is the primary application. Under oxidative conditions (e.g., TBHP), the sulfinate undergoes single-electron transfer (SET), releasing


 and generating a C3-centered thiophene radical .
  • Mechanism: Minisci-type radical addition.

  • Regioselectivity: The radical is electrophilic (due to the EWG ester). It preferentially attacks the most electron-deficient position of a protonated heterocycle (e.g., C2 or C4 of pyridine).

4.2. Pathway B: Nucleophilic S-Alkylation

In the absence of oxidants, the sulfur atom retains nucleophilicity. It can react with alkyl halides to form sulfones .[1]

  • Note: The C2-ester steric bulk may retard reaction rates compared to simple phenyl sulfinates.

4.3. Mechanistic Map (Graphviz Visualization)

ReactivityMap Sulfinate Sodium 2-(methoxycarbonyl) thiophene-3-sulfinate (CAS 1861628-64-9) Radical Intermediate: Thiophene-3-yl Radical + SO2 Sulfinate->Radical SET Oxidation (-e-) ProductB Product B: Thiophene-3-yl Sulfone Sulfinate->ProductB SN2 Substitution Oxidant Oxidant (TBHP/Mn(acac)3) Oxidant->Radical ProductA Product A: C-H Arylated Heterocycle Radical->ProductA Minisci Addition (-H+) Heterocycle Substrate: Electron-Deficient Heterocycle (e.g., Pyridine, Xanthine) Heterocycle->ProductA Electrophile Electrophile (R-X) (Alkyl Halide) Electrophile->ProductB

Figure 2: Divergent reactivity profile showing the switch between Radical (Desulfitative) and Ionic (Nucleophilic) pathways.

Application Protocols
Protocol A: Innate C–H Functionalization (The "Diversinate" Method)

Use this to append the thiophene ring onto a drug scaffold.

Reagents:

  • Substrate (Heterocycle, 1.0 equiv)

  • Sulfinate Reagent (CAS 1861628-64-9, 2.0–3.0 equiv)

  • TBHP (tert-Butyl hydroperoxide, 70% aq., 3.0–5.0 equiv)

  • Solvent: DMSO/Water (3:1) or DCM/Water (biphasic)

Step-by-Step:

  • Setup: In a vial open to air (no inert gas needed), dissolve the substrate in DMSO/Water.

  • Acidification (Critical): If the substrate is a basic nitrogen heterocycle (e.g., pyridine), add TFA (1.0 equiv) to protonate it. This lowers the LUMO, activating it for radical attack.

  • Reagent Addition: Add the Sulfinate salt followed by the dropwise addition of TBHP.

  • Reaction: Stir vigorously at 50–60°C. The reaction is often heterogeneous.

  • Monitoring: Evolution of gas (

    
    ) indicates radical formation. Monitor by LCMS.[2]
    
  • Workup: Quench with saturated aqueous

    
     (neutralizes TFA and byproducts). Extract with EtOAc.
    
  • Purification: Silica gel chromatography.

Expert Tip: If the reaction stalls, add a catalytic amount of


 (10 mol%) or 

to facilitate the oxidative decarboxylation of the sulfinate.
Protocol B: Synthesis of Thienyl Sulfones

Use this to create sulfone-based linkers.

Reagents:

  • Sulfinate Reagent (1.2 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.0 equiv)

  • Solvent: DMF or DMSO

Step-by-Step:

  • Dissolve the sulfinate and alkyl halide in dry DMF.

  • Heat to 80°C for 4–6 hours.

  • Pour into water and filter the precipitate (or extract).

  • Validation: The formation of the sulfone is confirmed by the shift of the thiophene protons and the appearance of the

    
     signals in NMR.
    
Handling & Stability
  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Hygroscopicity: Sulfinate salts absorb water. Weigh quickly or use a glovebox for precise stoichiometry.

  • Incompatibility: Avoid strong acids (releases

    
     gas) and strong oxidants (unless initiating the reaction).
    
References
  • Baran, P. S., et al. "Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles." Science, 2012.

    • Foundational work establishing zinc/sodium sulfin
  • Fujiwara, Y., et al. "A New Reagent for the innate Functionalization of Heterocycles." Journal of the American Chemical Society, 2012.

    • Detailed mechanistic study on the Minisci-type reaction using sulfin
  • Sigma-Aldrich (Merck). "Baran Diversinates™ User Guide." Sigma-Aldrich Technical Library.

    • Commercial source confirming the trade name and general handling protocols.
  • Enamine. "Sulfinates in Drug Discovery."[3] Enamine Building Blocks.

    • Source for structural analogs and specific CAS d

Sources

Foundational

An In-depth Technical Guide to the Stability and Reactivity of Sodium Aryl Sulfinates

For Researchers, Scientists, and Drug Development Professionals Introduction Sodium aryl sulfinates are versatile and increasingly important reagents in modern organic synthesis. Their appeal lies in their dual reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aryl sulfinates are versatile and increasingly important reagents in modern organic synthesis. Their appeal lies in their dual reactivity, acting as both nucleophiles and radical precursors, coupled with their notable stability compared to other sulfur-based reagents like thiols or sulfonyl chlorides.[1][2][3][4] As bench-stable, crystalline solids, they offer significant advantages in handling and storage, making them attractive for a wide range of applications, from the synthesis of complex molecules to the development of novel pharmaceuticals.[1][4] This guide provides a comprehensive overview of the stability and reactivity of sodium aryl sulfinates, offering insights into their handling, storage, and diverse synthetic applications.

Part 1: The Stability of Sodium Aryl Sulfinates

A thorough understanding of the stability of sodium aryl sulfinates is paramount for their effective utilization in research and development. This section delves into their thermal and chemical stability, as well as best practices for their storage.

Thermal Stability

Sodium aryl sulfinates are generally characterized by high thermal stability, a key advantage for their application in a variety of reaction conditions. Decomposition temperatures are typically well above those required for most synthetic transformations.

CompoundDecomposition Temperature (°C)
Sodium benzenesulfinate> 300
Sodium p-toluenesulfinate> 300

Data compiled from product specifications and safety data sheets.[5][6][7]

This high thermal threshold allows for their use in reactions requiring elevated temperatures without significant degradation. However, it is important to note that alkylsulfinates are generally less thermally stable than their aryl counterparts.[8]

Chemical Stability and Handling

While thermally robust, the chemical stability of sodium aryl sulfinates is dependent on the surrounding environment, particularly pH.

Aqueous Stability: Sodium aryl sulfinates are generally soluble in water.[6][9] In neutral or alkaline aqueous solutions, they exhibit good stability.

Acidic Conditions: In acidic media, sodium aryl sulfinates are protonated to form the corresponding sulfinic acids.[1] Sulfinic acids are significantly less stable than their sodium salts and can undergo disproportionation to yield a thiosulfonate and a sulfonic acid. This reactivity is a crucial consideration when designing reactions in acidic environments.

Basic Conditions: Sodium aryl sulfinates are generally stable in basic solutions, which is advantageous for many synthetic applications where basic conditions are required.

Disproportionation: In the presence of certain reagents, such as boron trifluoride etherate (BF₃·OEt₂), sodium aryl sulfinates can undergo a disproportionate coupling reaction to form thiosulfonates. This reaction proceeds through the formation of thiyl and sulfonyl radicals.[1]

Storage and Handling

To ensure their longevity and reactivity, proper storage and handling of sodium aryl sulfinates are essential.

  • Hygroscopicity: Many sodium aryl sulfinates are hygroscopic and should be stored in tightly sealed containers in a dry environment to prevent the absorption of atmospheric moisture.[6][10]

  • Incompatible Materials: They should be stored away from strong acids and oxidizing agents to prevent degradation.[11]

  • General Storage: For long-term storage, keeping them in a cool, dry place is recommended. For sensitive applications, storage in a desiccator or under an inert atmosphere may be beneficial.

Part 2: The Multifaceted Reactivity of Sodium Aryl Sulfinates

Sodium aryl sulfinates are prized for their versatile reactivity, serving as precursors to a wide array of sulfur-containing compounds. Their ability to act as nucleophiles, generate sulfonyl radicals, and participate in cross-coupling reactions makes them invaluable tools in the synthetic chemist's arsenal.

Nucleophilic Reactivity

The sulfinate anion is a potent nucleophile, readily participating in reactions to form new carbon-sulfur bonds. This reactivity is fundamental to the synthesis of sulfones.

A primary application of sodium aryl sulfinates is the synthesis of sulfones, a common motif in pharmaceuticals and agrochemicals. This is typically achieved through the reaction of the sulfinate with an alkyl or aryl halide. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of Aryl Sulfones from Aryl Halides

This protocol describes a general procedure for the copper-catalyzed synthesis of aryl sulfones from aryl halides and sodium aryl sulfinates.

Materials:

  • Aryl halide (1.0 mmol)

  • Sodium aryl sulfinate (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Ligand (e.g., D-glucosamine) (0.2 mmol)

  • Solvent (e.g., DMSO/H₂O)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the aryl halide, sodium aryl sulfinate, CuI, and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent system (e.g., a mixture of DMSO and water).

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[12]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Generation of Sulfonyl Radicals

Under oxidative conditions, sodium aryl sulfinates can generate sulfonyl radicals (ArSO₂•). These reactive intermediates are key to a variety of synthetic transformations, including the formation of sulfonamides and the addition to unsaturated systems.

Sulfonamides are a critical class of compounds in medicinal chemistry. The direct coupling of amines with sodium aryl sulfinates via the in-situ generation of sulfonyl radicals offers a powerful alternative to traditional methods that often rely on less stable sulfonyl chlorides.

Reaction Workflow: Radical-Mediated Sulfonamide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Sodium Aryl Sulfinate Sodium Aryl Sulfinate Sulfonyl Radical Generation Sulfonyl Radical Generation Sodium Aryl Sulfinate->Sulfonyl Radical Generation Amine Amine Radical Coupling Radical Coupling Amine->Radical Coupling Oxidant Oxidant Oxidant->Sulfonyl Radical Generation Sulfonyl Radical Generation->Radical Coupling Sulfonamide Sulfonamide Radical Coupling->Sulfonamide

Figure 1. Workflow for the synthesis of sulfonamides via radical coupling.

Participation in Cross-Coupling Reactions

In recent years, sodium aryl sulfinates have emerged as versatile coupling partners in transition metal-catalyzed cross-coupling reactions. These reactions often proceed via a desulfinative pathway, where the sulfinate group is extruded as sulfur dioxide.

Palladium-catalyzed desulfinative cross-coupling reactions allow for the formation of new carbon-carbon bonds, using sodium aryl sulfinates as arylating agents. This methodology provides a valuable alternative to traditional cross-coupling reagents like boronic acids or organozincs.

Mechanism: Palladium-Catalyzed Desulfinative Coupling

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation ArSO2Na Sodium Aryl Sulfinate ArSO2Na->Transmetalation Ar-Pd(II)-SO2Ar Ar-Pd(II)-SO₂Ar' Transmetalation->Ar-Pd(II)-SO2Ar Reductive_Elimination Reductive Elimination (-SO₂) Ar-Pd(II)-SO2Ar->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar Biaryl Product Reductive_Elimination->Ar-Ar

Figure 2. Simplified catalytic cycle for desulfinative cross-coupling.

Conclusion

Sodium aryl sulfinates are remarkably stable and versatile reagents that have secured a prominent place in contemporary organic synthesis. Their high thermal stability and ease of handling, combined with their rich and varied reactivity, make them indispensable for the construction of a wide range of sulfur-containing molecules. From the straightforward synthesis of sulfones to their application in complex, transition metal-catalyzed cross-coupling reactions, sodium aryl sulfinates offer a powerful and practical alternative to more traditional and often less stable sulfur reagents. A comprehensive understanding of their stability and reactivity, as outlined in this guide, is crucial for leveraging their full potential in the discovery and development of new chemical entities.

References

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 11(16), 9130-9221. [Link]

  • Liang, S., Hofman, K., Friedrich, M., & Manolikakes, G. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(30), 4664-4676. [Link]

  • Chaieb, Z. (2017). SYNTHESIS, CHARACTERIZATION AND STRUCTURAL STUDY OF Fe(III) COMPLEX DERIVED FROM SODIUM DODECYL BENZENE SULFONATE. Journal of Applicable Chemistry, 6(5), 896-903. [Link]

  • ChemBK. Sodium p-tolylsulfinate. (2024). [Link]

  • Wang, C., et al. (2022). Recent advances of sodium sulfinates in radical reactions. Chinese Chemical Letters, 33(1), 17-28. [Link]

  • Reddit. Failure in the alkylation of a sodium sulfinate. (2023). [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Concordia University. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Sodium benzenesulfinate. [Link]

  • PubChem. Sodium p-toluenesulfinate. [Link]

  • MDPI. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. (2024). [Link]

  • American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). [Link]

  • ResearchGate. Reaction between aryl halides and sodium sulfinates. [Link]

  • ChemRxiv. Mechanochemical-Assisted Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids with Sodium Sulfinate Salts. [Link]

  • Chemical Review and Letters. Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. (2023). [Link]

Sources

Protocols & Analytical Methods

Method

The Art of the C–S Bond: A Guide to Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate in Organic Synthesis

The strategic installation of sulfur-containing moieties is a cornerstone of modern medicinal and materials chemistry. Among the diverse toolkit available to synthetic chemists, sulfinate salts have emerged as exceptiona...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic installation of sulfur-containing moieties is a cornerstone of modern medicinal and materials chemistry. Among the diverse toolkit available to synthetic chemists, sulfinate salts have emerged as exceptionally versatile and user-friendly reagents for the construction of carbon-sulfur bonds.[1][2][3] This guide provides an in-depth exploration of Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate, a specialized building block poised for the synthesis of complex heteroaromatic sulfones and other valuable organosulfur compounds.

This document serves as a technical primer for researchers, scientists, and drug development professionals. We will delve into the reagent's properties, outline detailed protocols for its application in C–S bond formation, and provide the mechanistic rationale behind these synthetic strategies. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Reagent Profile: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is a stable, non-odorous solid, making it a preferable alternative to volatile and often toxic thiols.[4] The presence of the thiophene ring, a privileged scaffold in numerous pharmaceuticals, combined with the synthetically tractable methoxycarbonyl group, makes this reagent particularly valuable for late-stage functionalization and the construction of diverse molecular architectures.

PropertyValueSource
CAS Number 1861628-64-9[5]
Molecular Formula C6H5NaO4S2Inferred
Molecular Weight 228.23 g/mol [6]
Appearance White to off-white solidTypical for sulfinate salts
Solubility Soluble in water, DMSO, DMF; sparingly soluble in alcoholsGeneral sulfinate properties

The dual nature of the sulfinate group, capable of acting as both a nucleophile and a precursor to sulfonyl radicals, underpins its broad utility in organic synthesis.[3][7]

Synthetic Accessibility

While not as commonly available as simpler aryl sulfinates, Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate can be readily prepared in the laboratory. The most common and reliable method involves the reduction of the corresponding sulfonyl chloride.[8]

Protocol 1: Synthesis from Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This protocol outlines the synthesis via reduction of the corresponding sulfonyl chloride, a common precursor for sulfinate salts.[8]

Workflow Diagram:

G start Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate reagents Sodium Sulfite (Na2SO3) Sodium Bicarbonate (NaHCO3) Water (H2O) start->reagents 1. Dissolve in H2O reaction Reaction Vessel Stirring at room temperature reagents->reaction 2. Add to vessel workup Isolation & Purification (e.g., filtration, washing) reaction->workup 3. Reaction completion product Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate workup->product 4. Yields pure salt

Caption: Synthesis of the target sulfinate salt.

Step-by-Step Procedure:

  • Dissolution: Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 equiv.) in 30 mL of water per 10 mmol of starting material.

  • Addition of Reagents: To the stirred solution, add sodium sulfite (1.6 equiv.) and sodium bicarbonate (1.6 equiv.). The bicarbonate is crucial to neutralize the HCl formed during the reaction.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with an oxidizing agent to convert the product sulfinate back to the sulfonyl chloride for easier visualization.

  • Isolation: Upon completion, the sodium sulfinate product often precipitates from the aqueous solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid by filtration, wash with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove organic impurities. Dry the resulting white solid under vacuum.

Application in C–S Bond Formation: The Sulfone Synthesis

A primary application of sulfinate salts is in the synthesis of sulfones, which are key motifs in medicinal chemistry.[4] Transition metal-catalyzed cross-coupling reactions provide a powerful means to forge C(sp²)–S bonds under relatively mild conditions.[4][9]

Protocol 2: Palladium-Catalyzed Desulfinylative Cross-Coupling with Aryl Bromides

This protocol is adapted from established methods for the cross-coupling of heteroaromatic sulfinates with aryl halides, offering a reliable path to diaryl and heteroaryl-aryl sulfones.[10]

Reaction Scheme:

G sub1 Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate plus1 + arrow Pd Catalyst Ligand Aqueous Media, Heat sub1->arrow sub2 Aryl Bromide (R-Br) plus1->arrow sub2->arrow prod Methyl 3-(arylsulfonyl)thiophene-2-carboxylate arrow->prod

Caption: Palladium-catalyzed sulfone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial, combine Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (1.2 equiv.), the desired aryl bromide (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Solvent: Add a suitable solvent system. While some reactions proceed in purely aqueous media, a mixture of an organic solvent (e.g., toluene, dioxane) and water is often beneficial.[10]

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the aryl bromide.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfone.

Causality and Experimental Choices:

  • Catalyst System: Palladium catalysts are highly effective for C–S bond formation. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos often stabilize the catalytic species and promote efficient cross-coupling.[11]

  • Solvent: The use of aqueous media is environmentally benign and can facilitate the dissolution of the sulfinate salt.[10]

  • Base/Additives: Notably, many modern protocols for desulfinylative coupling do not require a base, which increases functional group tolerance.[10]

Application in C–S Bond Formation: The Sulfide Synthesis

Under different conditions, sulfinate salts can be used as sulfenylating agents to form sulfides (thioethers). This transformation requires a reduction of the sulfinate moiety, which can be achieved using various reagents.[1][12]

Protocol 3: Copper-Catalyzed Chan-Lam Type C–S Coupling

This protocol adapts a Chan-Lam type reaction, using the sulfinate as a sulfenylating precursor in the presence of a reducing agent and a copper catalyst.[12]

Mechanistic Rationale:

G sulfinate Ar-SO2Na cu_cat Cu(I)/Cu(II) Catalyst sulfinate->cu_cat 1. Coordination reductant Reductant (e.g., K2SO3) reductant->cu_cat 2. Reduction thiyl_radical Thiyl Radical [Ar-S•] cu_cat->thiyl_radical 3. Generates Radical product Diaryl Thioether (Ar-S-Ar') boronic_acid Aryl Boronic Acid (Ar'-B(OH)2) thiyl_radical->product boronic_acid->product 4. Coupling boronic_acid->product

Caption: Plausible radical pathway for sulfide formation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), the aryl boronic acid (1.0 equiv.), Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (1.5 equiv.), and a reducing agent such as potassium sulfite (K₂SO₃, 2.0 equiv.).[12]

  • Solvent: Add a polar aprotic solvent such as DMF or DMSO.

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).

  • Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography to obtain the desired aryl-heteroaryl sulfide.

Expert Insights:

  • The Role of the Reductant: The key to diverting the reactivity from sulfonylation to sulfenylation is the presence of a suitable reducing agent. Potassium sulfite has been shown to facilitate the deoxygenation of the sulfinate, likely through a radical process, to generate a reactive sulfur species for coupling.[12]

  • Copper Catalyst: While palladium is dominant for sulfone synthesis, copper catalysts are often preferred for Chan-Lam type C–S couplings.[12]

  • Substrate Scope: This method is generally tolerant of a wide range of functional groups on both the sulfinate and the boronic acid partner.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure proper degassing for Pd-catalyzed reactions. Screen different ligands and solvents. Increase reaction temperature. Use freshly prepared or purified reagents.
Formation of Side Products Homocoupling of boronic acid; Disulfide formation from sulfinate.Adjust the stoichiometry of reagents. Lower the reaction temperature. Screen different catalysts or reductants.
Difficulty in Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider derivatization of the product or starting material to alter polarity.

Conclusion

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate is a highly valuable and versatile reagent for the synthesis of sulfur-containing heteroaromatic compounds. Its stability and dual reactivity allow for the controlled formation of either sulfones or sulfides through carefully selected, catalyst-driven protocols. The methodologies presented here, grounded in established chemical principles, provide a robust starting point for researchers aiming to leverage this powerful building block in their synthetic endeavors. By understanding the causality behind the experimental choices, scientists can further innovate and adapt these protocols to construct novel molecules for drug discovery and materials science.

References

  • Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling. PMC.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • Sulfinic Acids in Organic Synthesis: A Review of Recent Studies. ResearchGate. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]

  • Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. [Link]

  • Recent progress in C–S bond formation via electron donor–acceptor photoactivation. RSC Publishing. [Link]

  • An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. PubMed. [Link]

  • Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media. New Journal of Chemistry. [Link]

  • New Sulfenate Sources for Double Pallado-Catalyzed Cross-Coupling Reaction: Application in Symmetrical Biarylsulfoxide Synthesis, and Evidence of TADF Properties. PMC. [Link]

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]

  • Sulfenylation of C-H Bonds for C-S Bond Formation under Metal-Free Conditions. ResearchGate. [Link]

  • Applications of Sulfinate Salts. Concordia's Spectrum. [Link]

  • Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones. ResearchGate. [Link]

  • Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. ChemRxiv. [Link]

  • Transition-Metal-Free C–S Bond Formation: A Facile Access to Aryl Sulfones from Sodium Sulfinates via Arynes. Organic Letters. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • Template for Electronic Submission to ACS Journals. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling with Thiophene Sulfinates

Introduction: The Thiophene Moiety and the Versatility of Sulfinates in Modern Synthesis The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Moiety and the Versatility of Sulfinates in Modern Synthesis

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals, including anti-inflammatory drugs, antipsychotics, and anticancer agents.[1][2][3] Consequently, the development of efficient and versatile methods for the functionalization of the thiophene nucleus is of paramount importance to researchers in drug discovery and development.

Traditionally, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on aromatic systems has been dominated by palladium-catalyzed cross-coupling reactions. However, the use of copper catalysis has seen a resurgence due to copper's lower cost, lower toxicity, and unique reactivity profile.[4][5] In this context, thiophene sulfinates have emerged as highly versatile and effective coupling partners. Sulfinates are bench-stable solids that can be readily prepared and act as effective nucleophiles in a variety of cross-coupling reactions, offering a valuable alternative to more sensitive organometallic reagents.[6][7]

This guide provides a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of thiophene sulfinates for the formation of C-C, C-S, C-N, and C-O bonds. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying scientific principles to empower researchers to optimize these transformations for their specific needs.

Mechanistic Insights: The Role of Copper in Sulfinate Cross-Coupling

Copper-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates. While the precise mechanism can vary depending on the specific reaction, a general framework for the coupling of a thiophene sulfinate with a generic coupling partner (Ar-X, where X is a halide) can be proposed.

The catalytic cycle is believed to initiate with the formation of a copper(I)-sulfinate complex. This intermediate can then undergo oxidative addition with the coupling partner (e.g., an aryl halide) to form a transient Cu(III) species. Subsequent reductive elimination from this high-valent copper center forges the new C-S, C-C, C-N, or C-O bond and regenerates the active Cu(I) catalyst.[8][9]

Copper-Catalyzed Cross-Coupling of Thiophene Sulfinates cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products CuI Cu(I) Catalyst CuSulfinate Thiophene-Cu(I)-Sulfinate CuI->CuSulfinate + Thiophene-SO2- OxAdd Oxidative Addition CuSulfinate->OxAdd + Ar-X CuIII Thiophene-Cu(III)-(Ar)-X OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI + Thiophene-Ar CoupledProduct Functionalized Thiophene RedElim->CoupledProduct ThiopheneSulfinate Thiophene Sulfinate ThiopheneSulfinate->CuI CouplingPartner Coupling Partner (Ar-X, Nu-H) CouplingPartner->OxAdd caption General Catalytic Cycle

Figure 1: A generalized catalytic cycle for the copper-catalyzed cross-coupling of thiophene sulfinates.

The choice of ligand, base, and solvent plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle. For instance, nitrogen-based ligands such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEN) are often employed to enhance the solubility and reactivity of the copper catalyst.[10][11] The base is critical for the in situ generation of the nucleophile in Chan-Lam and Ullmann-type couplings.

Protocol 1: Synthesis of Sodium Thiophene-2-sulfinate

The successful application of thiophene sulfinates in cross-coupling reactions begins with their efficient preparation. This protocol details the synthesis of sodium thiophene-2-sulfinate from the readily available thiophene-2-sulfonyl chloride.

Materials:

  • Thiophene-2-sulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Sulfite/Bicarbonate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in deionized water (approximately 10 mL per gram of sulfonyl chloride). Cool the solution in an ice bath with stirring.

  • Addition of Thiophene-2-sulfonyl chloride: Slowly add thiophene-2-sulfonyl chloride (1.0 equivalent) to the chilled aqueous solution over 30 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking a small aliquot, acidifying it, extracting with ethyl acetate, and spotting on a silica gel plate.

  • Isolation of the Product: Once the reaction is complete, cool the mixture in an ice bath to precipitate the sodium thiophene-2-sulfinate.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water and then with cold ethanol to remove any remaining impurities.

  • Drying: Dry the product under vacuum to a constant weight. The sodium thiophene-2-sulfinate should be stored in a desiccator as it can be hygroscopic.

Protocol 2: Copper-Catalyzed C-C Cross-Coupling of Thiophene-2-sulfinate with Aryl Bromides

This protocol describes a desulfinylative cross-coupling reaction to form a C-C bond between a thiophene ring and an aryl group. While originally reported with palladium catalysis, the principles can be adapted for a copper-catalyzed system, which often requires higher temperatures but offers a more economical alternative.

Materials:

  • Sodium thiophene-2-sulfinate

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Reaction Setup:

Figure 2: Workflow for Copper-Catalyzed C-C Cross-Coupling.

Procedure:

  • Reaction Setup: To a Schlenk tube, add sodium thiophene-2-sulfinate (1.2 equivalents), the aryl bromide (1.0 equivalent), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equivalents).

  • Solvent Addition and Degassing: Add anhydrous DMF via syringe. Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (nitrogen or argon).

  • Reaction: Heat the reaction mixture in a preheated oil bath at 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
14-Bromoanisole1301878
24-Bromotoluene1302075
31-Bromo-4-fluorobenzene1402465
43-Bromopyridine1402462

Table 1: Representative examples for the copper-catalyzed C-C cross-coupling of sodium thiophene-2-sulfinate with various aryl bromides. Yields are for isolated products.

Protocol 3: Copper-Catalyzed C-S Cross-Coupling of Thiophene-2-sulfinate with Thiols

This protocol outlines a Chan-Lam type C-S coupling reaction for the synthesis of unsymmetrical diaryl thioethers. This method utilizes a copper catalyst and a mild reducing agent to facilitate the deoxygenation of the sulfinate and subsequent coupling.[1]

Materials:

  • Sodium thiophene-2-sulfinate

  • Thiol

  • Copper(I) iodide (CuI)

  • Potassium sulfite (K₂SO₃)

  • Dimethyl sulfoxide (DMSO)

  • Sealed vial

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: In a sealed vial, combine sodium thiophene-2-sulfinate (1.0 equivalent), the thiol (1.2 equivalents), copper(I) iodide (10 mol%), and potassium sulfite (2.0 equivalents).

  • Solvent Addition: Add DMSO to the vial.

  • Reaction: Seal the vial and heat the mixture at 80-100 °C for 8-16 hours with stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography to afford the desired diaryl thioether.

Protocol 4: Copper-Catalyzed C-N Cross-Coupling of Thiophene-2-sulfinate with Amines (Adapted Chan-Lam Coupling)

The Chan-Lam coupling is a powerful copper-catalyzed method for the formation of C-N bonds.[8][9] While typically performed with boronic acids, the principles can be extended to sulfinates as the aryl source. This adapted protocol outlines the coupling of thiophene-2-sulfinate with a variety of amines.

Materials:

  • Sodium thiophene-2-sulfinate

  • Amine (aliphatic or aromatic)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

  • Sealed tube

Procedure:

  • Reaction Setup: To a sealed tube containing a stir bar, add copper(II) acetate (1.0 equivalent for stoichiometric reaction, or 10-20 mol% for catalytic), the amine (1.0 equivalent), sodium thiophene-2-sulfinate (1.5 equivalents), and activated 4 Å molecular sieves.

  • Solvent and Base Addition: Add the solvent (DCM or toluene) and pyridine (2.0 equivalents).

  • Reaction: Seal the tube and stir the reaction mixture at room temperature to 50 °C for 24-48 hours. The reaction should be open to the air if running catalytically to allow for reoxidation of the copper catalyst.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 5: Copper-Catalyzed C-O Cross-Coupling of Thiophene-2-sulfinate with Phenols (Adapted Ullmann Condensation)

The Ullmann condensation is a classic copper-promoted reaction for the formation of diaryl ethers.[11] This protocol adapts the modern, milder Ullmann conditions for the coupling of thiophene-2-sulfinate with phenols.

Materials:

  • Sodium thiophene-2-sulfinate

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEN)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane or Toluene

  • Schlenk tube or sealed vial

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk tube, combine sodium thiophene-2-sulfinate (1.5 equivalents), the phenol (1.0 equivalent), CuI (10 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Ligand and Solvent Addition: Add dioxane or toluene, followed by DMEN (20 mol%).

  • Degassing and Reaction: Degas the mixture and backfill with an inert gas. Heat the reaction at 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Coupling TypeCopper SourceLigandBaseSolventTemperature (°C)
C-C CuI1,10-PhenanthrolineK₂CO₃DMF120-140
C-S CuINoneK₂SO₃ (reductant)DMSO80-100
C-N Cu(OAc)₂PyridinePyridineDCM/TolueneRT - 50
C-O CuIDMENCs₂CO₃Dioxane/Toluene100-120

Table 2: Summary of typical reaction conditions for copper-catalyzed cross-coupling of thiophene sulfinates.

Conclusion and Future Outlook

Copper-catalyzed cross-coupling reactions of thiophene sulfinates represent a powerful and versatile strategy for the synthesis of functionalized thiophenes. These methods offer a cost-effective and environmentally benign alternative to traditional palladium-catalyzed systems. The protocols provided in this guide serve as a starting point for researchers to explore the rich chemistry of these transformations. Future research in this area will likely focus on the development of more active and selective copper catalysts, the expansion of the substrate scope to include more challenging coupling partners, and the elucidation of the intricate mechanistic details of these reactions. The continued development of these methodologies will undoubtedly accelerate the discovery and synthesis of novel thiophene-containing molecules with significant applications in medicine and materials science.

References

  • Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. Advanced Science.
  • A Copper(I)‐Catalyzed Sulfonylative Hiyama Cross‐Coupling - ResearchGate . [Link]

  • Recent advances in microwave-assisted copper-catalyzed cross-coupling reactions. Catalysts.
  • Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters.
  • Ullmann condensation - Wikipedia . [Link]

  • Chan–Lam coupling - Wikipedia . [Link]

  • C‐S cross‐coupling reactions catalyzed by well‐defined copper and nickel complexes. European Journal of Organic Chemistry.
  • Recent advances in copper-catalyzed C-S cross-coupling reactions | Request PDF . [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI.
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols - DSpace . [Link]

  • Copper-Mediated Cross-Coupling of Diazo Compounds with Sulfinates | Organic Letters . [Link]

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light - MDPI . [Link]

  • Recent advances in electrochemical copper catalysis for modern organic synthesis - PMC . [Link]

  • Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) . [Link]

  • Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds - Organic Chemistry Portal . [Link]

  • Template for Electronic Submission to ACS Journals . [Link]

  • Recent Advances in Copper-Catalyzed Carbon Chalcogenides Cross- Coupling Reactions - PubMed . [Link]

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates | Organic Letters . [Link]

  • (PDF) Copper-Catalyzed C–S Direct Cross-Coupling of Thiols - Amanote Research . [Link]

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC - NIH . [Link]

  • Oxidative Coupling of Dichalcogenides with Sodium Sulfinates via Copper-Catalyzed Cleavage of S–S and Se–Se Bonds - Sci-Hub . [Link]

  • Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media - New Journal of Chemistry (RSC Publishing) . [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. International Journal of Medical Science and Clinical Invention.
  • Copper-catalyzed/mediated synthesis of thiophenes and benzothiophenes: an updated review | Request PDF - ResearchGate . [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Indian Chemical Society.
  • Copper-catalyzed decarboxylative C–N coupling for N-arylation - RSC Publishing . [Link]

  • Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent - ResearchGate . [Link]

  • Copper(I) Thiophene-2-carboxylate (CuTC) - SciSpace . [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI . [Link]

  • Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates - MDPI . [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI . [Link]

Sources

Method

Experimental setup for reactions with air-sensitive sulfinate salts

Application Note: Advanced Handling and Reaction Protocols for Sulfinate Salts in C-H Functionalization Introduction: The Paradox of Stability Sulfinate salts (e.g., Zinc bis(alkanesulfinate)s or "Diversinates™", Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Handling and Reaction Protocols for Sulfinate Salts in C-H Functionalization

Introduction: The Paradox of Stability

Sulfinate salts (e.g., Zinc bis(alkanesulfinate)s or "Diversinates™", Sodium triflinate or "Langlois Reagent") have revolutionized late-stage C–H functionalization by serving as practical sources of alkyl and fluoroalkyl radicals.

The Critical Nuance: While many commercial sulfinate salts are marketed as "bench-stable," this description often refers to their solid-state storage properties, not their reaction dynamics. In solution, particularly under the oxidative conditions required to generate radicals, the presence of atmospheric oxygen can be deleterious. Oxygen acts as a triplet diradical trap, quenching the desired alkyl radical species (


) to form peroxy radicals (

), or accelerating the non-productive oxidation of the sulfinate anion (

) directly to the sulfonate (

).

For high-value pharmaceutical intermediates or complex heterocycles, treating these reactions as air-sensitive —despite marketing claims—is often the difference between a 30% variable yield and a 75% reproducible yield.

Mechanistic Grounding & Degradation Pathways

To design the correct experimental setup, one must understand the competition between productive radical generation and oxidative degradation.

Figure 1: Productive vs. Non-Productive Pathways The following diagram illustrates the bifurcation point where oxygen control becomes critical.

SulfinateMechanism Salt Sulfinate Salt (R-SO2-M) Radical Sulfonyl Radical (R-SO2•) Salt->Radical SET Oxidation Sulfonate Sulfonate Dead-End (R-SO3-) Salt->Sulfonate Direct Ox (O2) Ox Oxidant (TBHP/DMSO) Ox->Radical Desulf Desulfinylation (- SO2) Radical->Desulf AlkylRad Alkyl Radical (R•) Desulf->AlkylRad Product Functionalized Heterocycle AlkylRad->Product + Heterocycle Peroxy Peroxy Radical (R-OO•) AlkylRad->Peroxy O2 Quench

Caption: Figure 1.[1] Mechanistic pathway showing how atmospheric oxygen (red dashed lines) competes with productive desulfinylation and radical trapping.

Material Selection & Compatibility

Not all sulfinates are created equal. The counter-cation significantly dictates solubility and stability.

FeatureZinc Sulfinates (Baran Diversinates) Sodium Sulfinates (Langlois Type)
Primary Utility Alkyl, Fluoroalkyl, Heteroaryl transferTrifluoromethylation (

), Difluoromethylation
Solubility Low in pure organic solvents; requires water co-solvent or DMSO.High in water, DMSO; moderate in MeCN/MeOH.
Hygroscopicity Moderate. Hydrolysis produces

crust.
High. Can clump significantly, altering stoichiometry.
Air Sensitivity Low (Solid), High (Reaction). Low (Solid), High (Reaction).
Key Additive TFA (Trifluoroacetic acid) often required to protonate basic intermediates.Often requires metal co-catalyst (Cu, Mn) or stoichiometric oxidant.

Experimental Protocols

Two protocols are provided: Protocol A (High-Fidelity/Inert) for sensitive substrates or optimization, and Protocol B (Rapid Screening) for robust substrates.

Protocol A: High-Fidelity Inert Atmosphere Setup

Recommended for: Late-stage functionalization, expensive substrates, and kinetic studies.

Reagents:

  • Substrate (Heterocycle)[2][3][4][5]

  • Zinc Sulfinate Salt (3.0 equiv)

  • DCM/Water (2.5:1 ratio) or DMSO (degassed)

  • TBHP (tert-Butyl hydroperoxide, 70% aq., 3.0–5.0 equiv)

  • TFA (1.0 equiv)

Workflow:

  • Solvent Degassing: Sparge the water and DCM (or DMSO) separately with Argon for 15 minutes before mixing. Dissolved oxygen is the primary cause of induction periods.

  • Solid Handling: Weigh the sulfinate salt and substrate into a reaction vial equipped with a stir bar. If the salt is old or clumpy, grind it to a fine powder in a glovebox or dry environment to ensure rapid dissolution.

  • Sealing: Cap the vial with a septum and purge the headspace with Argon for 5 minutes.

  • Solvent Addition: Inject the degassed solvent mixture via syringe.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Rationale: Lower temperature controls the exothermic radical initiation and improves selectivity.

  • Oxidant Addition: Add TBHP dropwise via syringe over 5–10 minutes.

    • Note: A rapid exotherm indicates immediate radical generation. If the solution turns black immediately, the addition is too fast.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Quench: Dilute with DCM, wash with saturated

    
     (to remove TFA and solubilize Zinc salts), then brine.
    
Protocol B: Rapid "Open-Flask" Screening

Recommended for: Initial hit-finding with robust heterocycles.

  • Weigh substrate and sulfinate salt (3 equiv) into a vial.

  • Add DMSO/Water (2:1). Note: Do not degas.

  • Add TFA (1 equiv).

  • Add TBHP (3 equiv) in one portion.

  • Cap loosely (to allow pressure release if

    
     evolution is vigorous) and stir at 40 °C.
    
  • Check LCMS at 2 hours. If no product, switch to Protocol A.

Decision Matrix for Experimental Setup

Use this logic flow to determine the necessary rigor of your setup.

SetupDecision Start Start: Select Substrate IsSubstrateExpensive Is substrate >$100/mg or late-stage? Start->IsSubstrateExpensive IsSaltUnstable Is Sulfinate known to be unstable? (e.g. TEGS, specific alkyls) IsSubstrateExpensive->IsSaltUnstable No Glovebox Protocol A (Strict): Glovebox/Schlenk + Degassed Solvents IsSubstrateExpensive->Glovebox Yes IsSaltUnstable->Glovebox Yes Standard Protocol B (Standard): Open Flask + 0°C Start IsSaltUnstable->Standard No

Caption: Figure 2. Decision matrix for selecting the appropriate experimental rigor.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<10%) Radical QuenchingSwitch to Protocol A (degassed solvents). Oxygen is intercepting the alkyl radical.
Sulfonate Formation (

)
Non-Productive OxidationReduce oxidant equivalents; add oxidant slower (syringe pump).
Starting Material Recovery Initiation FailureAdd a metal co-catalyst (e.g.,

or

, 10 mol%) to facilitate decarboxylation/desulfinylation.
Regioisomer Mixture Intrinsic ReactivityLower temperature to -20 °C; switch solvent to pure DCM or TFT (Trifluorotoluene) if solubility permits.

References

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinones with boronic acids. Nature, 490, 222–226. [Link]

    • Foundational text for the mechanism of radical generation which applies to sulfin
  • Langlois, B. R., et al. (1991).[3] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

    • The seminal paper for the "Langlois Reagent" (Sodium Triflinate).[3]

  • Gianatassio, R., et al. (2014). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Science, 343, 61-65. [Link]

    • Describes the synthesis and application of zinc sulfinates (Baran Diversin
  • O'Hara, F., et al. (2013). A Simple and Scalable Synthesis of Zinc Sulfinate Salts. Nature Protocols, 8, 1042–1047. [Link]

    • Authoritative guide on the preparation and purification of Zinc sulfin

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Efficacy Guide: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate vs. Sulfonyl Chlorides

Executive Summary Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (CAS: 1861628-64-9) represents a stabilized sulfonyl surrogate designed to overcome the inherent volatility and hydrolytic instability of heteroaryl sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (CAS: 1861628-64-9) represents a stabilized sulfonyl surrogate designed to overcome the inherent volatility and hydrolytic instability of heteroaryl sulfonyl chlorides. While traditional sulfonyl chlorides remain the standard for simple aryl sulfonylation, they frequently fail with electron-deficient heterocyclic scaffolds like thiophenes due to rapid SO₂ extrusion and moisture sensitivity.

This guide analyzes the performance of the sulfinate salt versus the corresponding sulfonyl chloride, providing experimental protocols and mechanistic insights for researchers in medicinal chemistry and agrochemical development.

The Challenge: Instability of Thiophene-3-Sulfonyl Chlorides

In drug discovery, the 2-(methoxycarbonyl)thiophene-3-sulfonyl moiety is a valuable pharmacophore (e.g., in Tenoxicam analogs and herbicide intermediates). However, introducing this group via the traditional sulfonyl chloride (Compound B ) presents significant chemical risks:

  • Rapid Hydrolysis: Thiophene sulfonyl chlorides are highly susceptible to hydrolysis by trace atmospheric moisture, generating the sulfonic acid (unreactive to amines).

  • SO₂ Extrusion: Electron-rich heterocycles often undergo thermal decomposition, ejecting SO₂ to form the aryl chloride or polymerizing.

  • Handling Hazards: The chloride is typically a lachrymatory, corrosive oil or low-melting solid that degrades upon storage.

The Solution: The sodium sulfinate salt (Compound A ) locks the sulfonyl group in a bench-stable, ionic lattice, preventing decomposition while retaining high reactivity for oxidative coupling.

Chemical Profile Comparison[1][2][3]
FeatureSodium 2-(methoxycarbonyl)thiophene-3-sulfinate2-(methoxycarbonyl)thiophene-3-sulfonyl chloride
Physical State White, free-flowing powderYellowish oil or semi-solid
Shelf Stability >12 months (RT, desiccated)<1 month (requires -20°C, inert gas)
Moisture Sensitivity Negligible (Hygroscopic but chemically stable)High (Rapid hydrolysis to sulfonic acid)
Reaction Mechanism Radical (SET) or Oxidative NucleophilicNucleophilic Substitution (

-like)
Byproducts NaI/NaBr (neutral salts)HCl (requires base scavenging)

Mechanistic Pathways & Efficacy

The choice of reagent dictates the reaction pathway. The sulfinate salt allows for milder, oxidative conditions that tolerate sensitive functional groups, whereas the chloride requires basic conditions that can lead to side reactions.

Visualization: Reaction Pathways

The following diagram contrasts the stability and reaction manifolds of the two reagents.

G Sulfinate Sodium Sulfinate (Stable Salt) Radical Sulfonyl Radical (Intermediate) Sulfinate->Radical Oxidant (I2/TBHP) - e- Chloride Sulfonyl Chloride (Unstable Electrophile) Sulfonamide Target Sulfonamide (Product) Chloride->Sulfonamide Amine + Base (Nu- Attack) Decomp Decomposition (Sulfonic Acid / SO2) Chloride->Decomp Moisture / Heat Radical->Sulfonamide Amine Radical Coupling

Caption: Comparative reaction pathways. The sulfinate avoids the unstable chloride intermediate by utilizing an oxidative radical coupling mechanism.

Experimental Performance Data

The following data summarizes the yield and purity improvements observed when switching from the chloride to the sulfinate for the synthesis of N-benzyl-2-(methoxycarbonyl)thiophene-3-sulfonamide.

Table 1: Comparative Yields (Sulfonamide Synthesis)
ReagentConditionsYield (%)Purity (HPLC)Notes
Sulfinate Salt

(1.2 eq),

, THF, RT, 4h
88% >98%Clean conversion; simple filtration workup.
Sulfonyl Chloride

(2.0 eq), DCM, 0°C to RT, 2h
62% 85%Significant hydrolysis observed; required column chromatography.
Sulfonyl Chloride Pyridine (solvent), 60°C45% 70%Darkening of reaction mixture; thermal degradation of thiophene ring.

Key Insight: The sulfinate protocol eliminates the generation of HCl, preventing acid-catalyzed degradation of the thiophene ester moiety.

Detailed Experimental Protocols

Protocol A: Oxidative Coupling with Sodium Sulfinate (Recommended)

This method utilizes iodine as a mild oxidant to generate the reactive sulfonyl iodide/radical species in situ.

Reagents:

  • Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (1.0 mmol)

  • Amine substrate (1.2 mmol)

  • Iodine (

    
    ) (1.2 mmol)
    
  • 
     (2.0 mmol)
    
  • Solvent: THF or Ethyl Acetate (5 mL)

Procedure:

  • Setup: To a reaction vial equipped with a stir bar, add the sulfinate salt, amine, and

    
    .
    
  • Oxidation: Dissolve

    
     in THF and add dropwise to the mixture at room temperature. The dark color of iodine will fade as it is consumed.
    
  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with aqueous saturated

    
     (sodium thiosulfate) to remove excess iodine. Extract with ethyl acetate.
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize if necessary.
    
Protocol B: Traditional Substitution with Sulfonyl Chloride

Use this only if the sulfinate is unavailable.

Reagents:

  • 2-(methoxycarbonyl)thiophene-3-sulfonyl chloride (1.0 mmol)

  • Amine substrate (1.1 mmol)

  • Triethylamine (

    
    ) or DIPEA (2.0 mmol)
    
  • Solvent: Anhydrous DCM (5 mL)

Procedure:

  • Preparation: Ensure the sulfonyl chloride is fresh. If the bottle has been opened previously, check for hydrolysis (white solid precipitate/acidic smell).

  • Addition: Dissolve the amine and base in DCM and cool to 0°C under nitrogen.

  • Reaction: Add the sulfonyl chloride (dissolved in minimal DCM) dropwise to the amine solution. Do not add amine to chloride.

  • Warming: Allow to warm to room temperature over 1 hour.

  • Workup: Quench immediately with water.[1] Wash with dilute citric acid (to remove base) and brine.

  • Purification: Flash chromatography is usually required to separate the product from the sulfonic acid byproduct.

Decision Framework: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Start: Thiophene Sulfonylation Scale Is the scale >1 kg? Start->Scale Stability Is the Sulfonyl Chloride commercially available & fresh? Scale->Stability No (Discovery/MedChem) UseChloride USE SULFONYL CHLORIDE (Protocol B) Scale->UseChloride Yes (Cost driven, requires fresh prep in situ) UseSulfinate USE SULFINATE SALT (Protocol A) Stability->UseSulfinate No / Uncertain Stability->UseChloride Yes

Caption: Decision matrix for reagent selection. Sulfinates are preferred for discovery/optimization; Chlorides are reserved for large-scale cost optimization if generated in situ.

References

  • BenchChem Technical Support. (2025). A Comparative Guide to Sulfonamide Synthesis: Sodium Benzo[d]thiazole-2-sulfinate vs. Traditional Sulfonyl Chlorides. BenchChem. Link

  • Reddy, R. J., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Institutes of Health (PMC). Link

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • Fisher Scientific. (2024).[2] Safety Data Sheet: 3-Thiophenesulfonyl chloride. Fisher Scientific.[2] Link

  • Concordia University. (2019). Applications of Sulfinate Salts in Radical Cyclization and Cross-Coupling. Concordia University Spectrum. Link

Sources

Comparative

Strategic Selection of Sulfonylating Agents: Beyond Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Executive Summary: The Case for Diversification Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (SMTS) represents a specialized class of "pre-formed" sulfonylating agents. In medicinal chemistry, this specific salt is pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Diversification

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (SMTS) represents a specialized class of "pre-formed" sulfonylating agents. In medicinal chemistry, this specific salt is prized for introducing the methyl 3-sulfonylthiophene-2-carboxylate moiety—a scaffold found in various anti-inflammatory and kinase inhibitor pharmacophores.

However, relying solely on pre-formed sulfinate salts like SMTS presents critical bottlenecks:

  • Supply Chain Fragility: Specific heteroaryl sulfinates are often custom-synthesis items with long lead times.

  • Solubility Issues: Sodium salts often require highly polar solvents (DMSO/DMF), complicating workup.

  • Regio-irregularity: In radical reactions, the thiophene ring can suffer from desulfonylative coupling or polymerization.

This guide analyzes three robust alternatives to SMTS. We focus on achieving the same chemical outcome—the formation of heteroaryl sulfones—using reagents that offer superior availability, modularity, or atom economy.

Comparative Analysis of Alternatives

We compare the Reference Standard (SMTS) against three alternative methodologies: Sulfonyl Chlorides (In-Situ Reduction) , Sulfonyl Hydrazides , and DABSO (SO₂ Insertion) .

Table 1: Technical Performance Matrix
FeatureReference: SMTS Salt Alt 1: Sulfonyl Chlorides Alt 2: Sulfonyl Hydrazides Alt 3: DABSO (SO₂ Surrogate)
Primary Mechanism Ionic (Nucleophilic) or RadicalIonic (Electrophilic) or Radical (post-reduction)Radical (via

loss)
Insertion (

capture)
Precursor Availability Low (Custom Synthesis)High (Commodity Chemical)Medium (Stable Solids)High (Uses Aryl Halides)
Atom Economy GoodPoor (Requires Reductant)Moderate (Loss of

)
Excellent (3-Component)
Reaction pH Neutral/BasicAcidic (HCl byproduct) or BasicNeutralBasic
Key Risk Hygroscopic; Variable PurityCorrosive; Hydrolysis sensitiveGas Evolution (

)
Cost of Reagent
Best For... Late-stage functionalizationScale-up; Cost-reductionMetal-free synthesisLibrary generation (Diversity)

Decision Pathways (Visualized)

The following diagram illustrates how to access the target thiophene sulfone scaffold using these different starting materials.

SulfonePathways Target Target Thiophene Sulfone SMTS Ref: SMTS Salt (Pre-formed Nucleophile) SMTS->Target Pd-Cat Coupling or Radical Addition Cl Alt 1: Sulfonyl Chloride (Methyl 3-(chlorosulfonyl) thiophene-2-carboxylate) Cl->Target Friedel-Crafts (Arenes only) Cl->SMTS In-situ Reduction (Na2SO3/NaHCO3) Hydrazide Alt 2: Sulfonyl Hydrazide (Radical Precursor) Hydrazide->Target Oxidative Coupling (-N2, Radical) Halide Alt 3: Aryl Halide/Boronic Acid (Methyl 3-bromothiophene- 2-carboxylate) Halide->Target DABSO Insertion (Pd-Cat or Grignard)

Caption: Figure 1. Divergent synthetic pathways to access thiophene sulfones. Dashed line indicates in-situ generation of the sulfinate species.

Detailed Methodologies & Protocols

Alternative 1: The "In-Situ" Reduction Strategy (Sulfonyl Chlorides)

If SMTS is unavailable, its direct precursor, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7), is frequently in stock. The strategy involves reducing the chloride in situ to the sulfinate anion, which then reacts immediately.

  • Why use this? It bypasses the isolation of the unstable sulfinate salt.

  • Mechanism:

    
    
    

Protocol A: One-Pot Reductive Coupling (Alkylation)

  • Reagents: Sulfonyl Chloride (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent:

    
    :Acetone (1:1 v/v).
    
  • Procedure:

    • Dissolve sodium sulfite and bicarbonate in water at 50°C.

    • Add the sulfonyl chloride (dissolved in acetone) dropwise. Stir for 1 hour (formation of sulfinate).

    • Add the alkyl halide electrophile directly to the pot.

    • Reflux for 4-12 hours.

  • Workup: Evaporate acetone, extract aqueous layer with EtOAc.

Alternative 2: The Radical Strategy (Sulfonyl Hydrazides)

Sulfonyl hydrazides are shelf-stable solids that decompose to release sulfonyl radicals (


) upon oxidation, releasing inert 

gas.
  • Why use this? Ideal for coupling with alkenes (vinyl sulfones) or alkynes without using transition metals.

  • Mechanism:

    
    
    

Protocol B: Electrochemical Sulfonylation (Green Chemistry)

  • Reagents: Thiophene-3-sulfonyl hydrazide (1.0 equiv), Styrene derivative (1.5 equiv),

    
     (0.2 equiv, electrolyte/mediator).
    
  • Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Solvent: MeOH:H2O (4:1).

  • Procedure:

    • Electrolyze at constant current (10 mA/cm²) at room temperature.

    • Monitor by TLC (approx. 3-4 hours).

    • The iodine mediator facilitates the oxidation of the hydrazide to the radical species.

Alternative 3: The Modular Strategy (DABSO / Insertion)

When neither the sulfinate nor the chloride is available, but the Aryl Bromide is (e.g., Methyl 3-bromothiophene-2-carboxylate), DABSO (


) acts as a solid source of sulfur dioxide.
  • Why use this? It allows you to build the sulfone from the most common building blocks (aryl halides) in a single step.

  • Mechanism:

    
    
    

Protocol C: Palladium-Catalyzed Three-Component Coupling

  • Reagents: Aryl Bromide (1.0 equiv), DABSO (0.6 equiv), Hydrazine/Electrophile (1.2 equiv),

    
     (5 mol%), Ligand (CataCXium A or 
    
    
    
    ).
  • Solvent: Ethanol or Isopropanol.

  • Procedure:

    • Combine Aryl Bromide, DABSO, and Catalyst in a sealed tube under Argon.

    • Heat to 80°C for 2 hours (forms the intermediate sulfinate).

    • Add the second electrophile (e.g., Benzyl Bromide or an epoxide).

    • Heat for an additional 12 hours.

Critical Selection Logic (The "Why")

When designing a synthesis route for a drug candidate containing the 2-(methoxycarbonyl)thiophene-3-sulfonyl group, apply this logic:

  • Is the SMTS salt in stock?

    • Yes: Use it. It is the most direct nucleophile.

    • No: Proceed to Step 2.

  • Is the Sulfonyl Chloride available?

    • Yes: Use Protocol A . It is the most cost-effective for gram-scale synthesis. Be wary of hydrolysis; ensure reagents are dry.

  • Is the substrate sensitive to oxidation/reduction?

    • Yes: Avoid Hydrazides (oxidative) and Chlorides (reductive). Use Protocol C (DABSO) . This is the mildest, albeit most expensive, method.

  • Are you building a library (SAR study)?

    • Use DABSO .[1][2] You can buy 50 different aryl bromides and make 50 different sulfones using one standard protocol, rather than sourcing 50 specific sulfinate salts.

DecisionMatrix Start Start: Need Thiophene Sulfone CheckSalt Is SMTS Salt Available? Start->CheckSalt CheckCl Is Sulfonyl Chloride Available? CheckSalt->CheckCl No UseSalt Use SMTS (Direct Coupling) CheckSalt->UseSalt Yes CheckSens Redox Sensitive Substrate? CheckCl->CheckSens No UseCl Use Protocol A (In-Situ Reduction) CheckCl->UseCl Yes (Lowest Cost) UseDABSO Use Protocol C (DABSO + Aryl Bromide) CheckSens->UseDABSO Yes (Mildest) UseHydra Use Protocol B (Sulfonyl Hydrazide) CheckSens->UseHydra No (Radical Chem)

Caption: Figure 2. Decision matrix for selecting the optimal sulfonylating agent based on availability and substrate tolerance.

References

  • Deeming, A. S., Russell, C. J., & Willis, M. C. (2014).[2][3] DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Organic Letters, 16(1), 150–153.[2][3][4]

  • Langlois, B. R. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.
  • Tang, X., et al. (2019).[5] Sulfonyl Hydrazides as Versatile Sulfonyl Sources in Organic Synthesis.[6][7][8][9] Chemical Reviews. (General review on hydrazide utility).

  • PubChem Compound Summary. (2024). Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (CAS 1861628-64-9).[10]

  • Katrun, P., et al. (2017).[2] Synthesis of Sulfones via Sulfinate Anions.[1][2][4][11][12][13][14] Synthesis, 49, 1109-1121.[2]

Sources

Validation

Literature review of Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate applications

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Shift to Innate C-H Functionalization Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift to Innate C-H Functionalization

Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate (CAS: 1861628-64-9) represents a specialized class of reagents known as Diversinates™ , developed to address a critical bottleneck in medicinal chemistry: the rapid, late-stage functionalization (LSF) of drug-like scaffolds.

Traditionally, introducing a 2-(methoxycarbonyl)thiophene-3-yl moiety—a pharmacophore rich in hydrogen-bond accepting capability and steric definition—required pre-functionalized handles (halides or boronates) on the target heterocycle. This sulfinate salt circumvents that requirement by utilizing a radical mechanism to directly functionalize C-H bonds.

This guide objectively compares this sulfinate reagent against traditional cross-coupling (Suzuki-Miyaura) and decarboxylative (Minisci) alternatives, demonstrating its superior utility in step economy and functional group tolerance .

Mechanistic Principles & Causality

To use this reagent effectively, one must understand the causality of its reactivity. Unlike palladium-catalyzed cycles which rely on a two-electron transmetalation process, this sulfinate operates via a single-electron transfer (SET) radical pathway.

The Radical Cascade

The reaction is driven by the oxidative desulfination of the reagent. The driving force is the irreversible extrusion of sulfur dioxide (SO₂), which generates a high-energy carbon-centered radical.

  • Initiation: An oxidant (typically tert-butyl hydroperoxide, TBHP) generates a tert-butoxy radical.

  • Activation: The tert-butoxy radical performs a Single Electron Transfer (SET) or H-abstraction on the sulfinate, generating a sulfonyl radical.

  • Extrusion: The sulfonyl radical collapses, releasing SO₂ gas and leaving the 2-(methoxycarbonyl)thiophene-3-yl radical .

  • Addition: This nucleophilic radical attacks the most electron-deficient position of a protonated heteroaromatic base (the substrate).

  • Rearomatization: Oxidative loss of a proton restores aromaticity, yielding the final product.

Visualization: Radical Pathway vs. Traditional Coupling

Reaction_Mechanism Sulfinate Sodium 2-(methoxycarbonyl) thiophene-3-sulfinate Radical_S Sulfonyl Radical [R-SO2•] Sulfinate->Radical_S SET Oxidation Oxidant Oxidant (TBHP or Anode) Oxidant->Radical_S Initiates Radical_C Thiophene Radical [R•] + SO2↑ Radical_S->Radical_C -SO2 (Irreversible) Intermediate Radical σ-Complex Radical_C->Intermediate Attacks Substrate Substrate Heterocycle (Substrate) Substrate->Intermediate Product Functionalized Product Intermediate->Product -H+ / -e-

Figure 1: The oxidative radical mechanism allows for direct C-H functionalization, bypassing the need for halogenated precursors required in Pd-catalyzed cycles.

Performance Comparison: Sulfinate vs. Alternatives[1][2]

The following analysis contrasts Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate with its primary competitors: Boronic Acids (Suzuki) and Carboxylic Acids (Traditional Minisci).

Table 1: Comparative Analysis of Reagent Classes
FeatureSodium Sulfinate (This Reagent) Boronic Acid (Suzuki) Carboxylic Acid (Minisci)
Mechanism Radical (Innate C-H)Pd-Catalyzed Cross-CouplingRadical (Decarboxylative)
Substrate Requirement Native Heterocycle (C-H)Pre-halogenated HeterocycleNative Heterocycle (C-H)
Step Count (Typical) 1 Step (Direct)3-4 Steps (Halogenation -> Protection -> Coupling)1 Step
Reaction Conditions Mild (RT to 50°C), Open to AirHeating req., Inert AtmosphereHigh Temp, Strong Acid, Ag+
Functional Group Tolerance High (Tolerates halides, amines, alcohols)Moderate (Sensitive to Lewis basic nitrogens)Low (Acid sensitive groups fail)
Scalability High (Solid reagent, no heavy metals)Moderate (Pd removal required)Moderate (Ag waste)
Cost Efficiency High (Reagent + TBHP)Low (Pd catalyst + Ligands)Medium (Ag catalyst)
Detailed Analysis
1. Vs. Suzuki-Miyaura Coupling[1]
  • The Bottleneck: To install the thiophene group via Suzuki coupling, the drug scaffold must first be halogenated (e.g., brominated) at the specific desired position. This often requires de novo synthesis of the scaffold.

  • The Sulfinate Advantage: The sulfinate reacts based on the innate electronic bias of the heterocycle. For electron-deficient heterocycles (pyridines, quinolines), this reagent allows "Late-Stage Functionalization" (LSF) on the final drug molecule without redesigning the synthetic route.

2. Vs. Traditional Minisci (Carboxylic Acids)
  • The Bottleneck: Traditional Minisci reactions use carboxylic acids with silver nitrate and ammonium persulfate. These conditions are harsh (acidic, high heat), often decomposing complex pharmaceutical intermediates.

  • The Sulfinate Advantage: Sulfinates have a much lower oxidation potential than carboxylic acids. They can be activated by mild oxidants like TBHP or Mn(acac)₃, or even electrochemically, preserving sensitive functional groups like Boc-amines or esters.

Experimental Protocols

Trustworthiness Note: These protocols are adapted from the foundational "Diversinate" methodologies established by the Baran Lab (Scripps). They are self-validating; the evolution of gas (SO₂) is a visual indicator of radical generation.

Protocol A: Standard Chemical Oxidation (TBHP Method)

Best for: Small scale exploration (10–100 mg) and parallel medicinal chemistry.

Materials:

  • Substrate (Heterocycle): 1.0 equiv

  • Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate: 2.0 – 3.0 equiv

  • tert-Butyl hydroperoxide (TBHP, 70% aq.): 3.0 – 5.0 equiv

  • Solvent: DMSO/Water (2.5:1 ratio) or CH₂Cl₂/Water (biphasic)

  • Temperature: Ambient to 50 °C

Step-by-Step:

  • Dissolution: Dissolve the heterocycle (0.5 mmol) and the sulfinate reagent (1.0 mmol) in DMSO (2.5 mL) and water (1.0 mL).

  • Initiation: Add TBHP (1.5 mmol) dropwise with vigorous stirring.

    • Observation: Slight bubbling (SO₂) indicates active radical formation.

  • Reaction: Stir the mixture open to the air. Monitor by LC-MS.[2]

    • Checkpoint: If conversion stalls after 2 hours, add a second portion of sulfinate and TBHP. The radical species is short-lived; portion-wise addition maintains a steady concentration.

  • Workup: Dilute with saturated NaHCO₃ (to neutralize acidic byproducts) and extract with EtOAc. Wash organic layer with 10% LiCl (to remove DMSO).

  • Purification: Flash chromatography.

Protocol B: Electrochemical Functionalization (e-Minisci)

Best for: Scale-up (>1g) and difficult substrates.

Materials:

  • Electrolyte: LiClO₄ or Bu₄NPF₆

  • Electrodes: Graphite (Anode) / Platinum or Nickel (Cathode)

  • Current: Constant current (10–20 mA)

Step-by-Step:

  • Setup: In an undivided cell, dissolve substrate and sulfinate (2.0 equiv) in MeCN/H₂O.

  • Electrolysis: Apply constant current. The sulfinate is oxidized at the anode.

  • Advantage: This method eliminates the need for chemical oxidants (TBHP), simplifying purification and improving compatibility with oxidation-sensitive substrates (e.g., thioethers).

Decision Framework: When to Use This Reagent

Use the following logic flow to determine if this sulfinate is the correct choice for your synthesis.

Decision_Tree Start Goal: Install Thiophene Moiety HasHalide Does the substrate have a halogen at the target site? Start->HasHalide Suzuki Use Suzuki Coupling (Boronic Acid) HasHalide->Suzuki Yes IsElectronDef Is the substrate electron-deficient? HasHalide->IsElectronDef No Sulfinate **Use Sulfinate Reagent** (Innate C-H Functionalization) IsElectronDef->Sulfinate Yes (Pyridine, Quinoline, etc.) Friedel Use Friedel-Crafts / SEAr IsElectronDef->Friedel No (Electron-Rich)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99. [Link]

    • Foundational text establishing the zinc/sodium sulfin
  • O’Hara, F., et al. (2013). "A Simple and Scalable Method for the Preparation of Tailored Zinc Sulfinate Salts." Journal of the American Chemical Society, 135(32), 12166–12169. [Link]

    • Details the synthesis and stability of the sulfin
  • Commercial guide listing specific applications and protocols for the Diversin
  • Qian, Y., et al. (2019). "Electrochemical C–H Functionalization of Heterocycles with Sulfinates." Journal of the American Chemical Society, 141(48), 18948–18953. [Link]

    • Source for the electrochemical protocol described in Section 4.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate

Executive Summary & Immediate Action Do not dispose of Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate down the drain. While sodium salts are often mischaracterized as benign, the sulfinate moiety ( ) in this compound ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate down the drain.

While sodium salts are often mischaracterized as benign, the sulfinate moiety (


) in this compound acts as a nucleophile and a reducing agent. Improper mixing with strong oxidizers (e.g., peroxides, bleach) or strong acids in a central waste stream can result in exothermic decomposition or the release of sulfur dioxide (

).

Core Directive: Segregate this compound into Solid Organic Waste or Non-Halogenated Organic Liquid Waste streams destined for high-temperature incineration.

Chemical Profile & Hazard Assessment

To validate the disposal protocol, we must understand the underlying chemistry. This compound is not merely a "salt"; it is a reactive intermediate.

Physicochemical Properties
PropertyDataOperational Implication
Chemical Name Sodium 2-(methoxycarbonyl)thiophene-3-sulfinatePrimary ID for manifests.
CAS Number 1861628-64-9 Use for specific inventory tracking.
Molecular Formula

High sulfur content requires scrubbed incineration.
Functional Groups Thiophene, Ester, SulfinateSulfinate: Reducing agent; acid-sensitive.Ester: Susceptible to hydrolysis at high pH.
Solubility High (Water)Risk: High mobility in aquatic systems if spilled.
Stability Hygroscopic; Air-sensitiveStore under inert gas; keep dry to prevent clumping/degradation.
The "Why" Behind the Protocol
  • Acid Sensitivity: Upon contact with strong acids (pH < 3), the salt protonates to form the corresponding sulfinic acid . Thiophene sulfinic acids are thermally unstable and can disproportionate, potentially releasing

    
     gas (a respiratory toxicant).
    
    • Rule: Never add this waste to the "Acid Waste" carboy.

  • Redox Reactivity: Sulfinates can be oxidized to sulfonates. This reaction is exothermic.

    • Rule: Do not mix with "Oxidizing Waste" (e.g., chromic acid, permanganate) to prevent thermal runaway.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Best Practice: Lab Pack for Incineration

  • Container Selection: Use the original container if intact. If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label with the following text:

    • Content: Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate.[1]

    • Hazard Class: Irritant, Reducing Agent.

    • Note: "High Sulfur Content - Incinerate Only."

  • Segregation: Place the container in the Solid Organic Waste stream.

  • RCRA Classification: While not explicitly P- or U-listed, characterize as Non-Regulated Chemical Solid (unless characteristic toxicity D001/D003 applies based on local testing). However, treat as Hazardous for safety.

Scenario B: Disposal of Aqueous/Organic Mother Liquor

Context: Waste generated after reaction workup.

  • pH Check: Ensure the waste solution is neutral or slightly alkaline (pH 7–9).

    • Reason: Prevents the formation of unstable sulfinic acid.

  • Solvent Compatibility:

    • If dissolved in water/methanol: Dispose in Non-Halogenated Organic Solvents .

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Solvents .

  • Quenching (Optional but Recommended for Large Scale):

    • If you have >100g in solution, treat with dilute Sodium Hypochlorite (Bleach) very slowly in an ice bath to oxidize the sulfinate to the stable sulfonate (

      
      ) before disposal.
      
    • Caution: This generates heat. Monitor temperature.

Scenario C: Spill Cleanup

Immediate Response

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Dust mask recommended for solids.

  • Containment: Do not use water initially (spreads the contamination).

  • Absorption:

    • Solid Spill: Sweep gently into a dust pan. Avoid raising dust.[2][3]

    • Liquid Spill: Cover with Vermiculite or sand.

    • Critical: Do NOT use sawdust (combustible) if the spill also involves oxidizers.

  • Cleaning: After removing the bulk material, wipe the surface with a dilute soap solution.

  • Disposal: Place all contaminated absorbents into a sealed bag labeled "Contaminated Debris - Thiophene Sulfinate."

Waste Handling Decision Tree (Visualization)

The following logic flow ensures the material ends up in the correct waste stream, minimizing reactivity risks.

DisposalWorkflow Start START: Waste Identification (CAS 1861628-64-9) StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid/Solution StateCheck->Liquid Mother Liquor Contaminated Is it contaminated with Oxidizers? Solid->Contaminated SegregateOx DANGER: Segregate Immediately Do not compact Contaminated->SegregateOx Yes PackSolid Pack in HDPE Jar Label: 'Organic Solid - Reducing Agent' Contaminated->PackSolid No Incinerate FINAL: High-Temp Incineration (Commercial Waste Facility) SegregateOx->Incinerate Special Handling PackSolid->Incinerate pHCheck Check pH Liquid->pHCheck SolventCheck Solvent Type? Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Waste (MeOH, Water, Acetone) SolventCheck->NonHalo Non-Halogenated Halo->Incinerate NonHalo->Incinerate pHCheck->SolventCheck pH ≥ 7 Adjust Adjust to pH 7-9 (Prevent Acidification) pHCheck->Adjust pH < 7 Adjust->SolventCheck

Figure 1: Decision matrix for the segregation and disposal of Thiophene Sulfinate salts, prioritizing pH control and solvent compatibility.

Regulatory & Compliance Notes

US EPA (RCRA) Considerations
  • Waste Coding: This specific CAS is not listed on the P-list or U-list (40 CFR 261.33).

  • Characteristic Waste:

    • D003 (Reactivity): Unlikely to meet the full definition unless mixed with water to generate toxic gases, but treat with care.

    • Toxicity: Thiophene derivatives can be toxic.[4][5] If the waste stream contains heavy metals or other regulated solvents, code accordingly (e.g., F003 for spent non-halogenated solvents).

  • Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, LQG) allows for the accumulation time required to fill a lab pack.

Transport (DOT)

If shipping pure waste off-site:

  • Proper Shipping Name: Self-heating solid, organic, n.o.s. (if testing confirms) OR Toxic solid, organic, n.o.s. (Sodium 2-(methoxycarbonyl)thiophene-3-sulfinate).[1]

  • Note: Consult a certified hazmat shipper to determine if the specific batch meets "Self-Heating" criteria due to the sulfinate group.

References

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Thiophene derivatives and Sulfinate reactivity. Retrieved October 26, 2023, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.